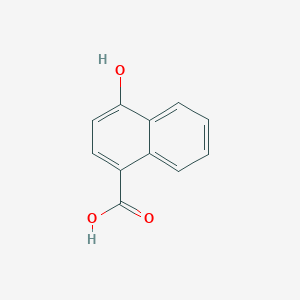

4-Hydroxy-1-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAGPCOTGOTBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322381 | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7474-97-7 | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7474-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-4-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7474-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-4-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO8UA94R91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-1-naphthoic acid (CAS: 7474-97-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Hydroxy-1-naphthoic acid, a hydroxylated derivative of 1-naphthoic acid, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural similarity to other biologically active naphthoic acid derivatives, particularly those known to interact with the aryl hydrocarbon receptor (AhR), positions it as a compound with considerable, yet not fully explored, therapeutic potential. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, potential mechanisms of action, and the analytical techniques required for its characterization and quality control. The content herein is curated to provide researchers and drug development professionals with a foundational understanding and practical insights into this promising molecule.

Introduction and Molecular Overview

This compound (CAS 7474-97-7) is an aromatic carboxylic acid characterized by a naphthalene core substituted with a hydroxyl group at the C4 position and a carboxylic acid group at the C1 position. The presence of these two functional groups on the rigid naphthalene scaffold imparts a unique combination of acidic and phenolic properties, making it a versatile intermediate in organic synthesis and a candidate for biological investigation.

The strategic placement of the hydroxyl and carboxyl groups allows for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potentially tunable pharmacological profiles. Its structural relationship to known bioactive molecules, such as the microbial metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a known AhR agonist, has fueled interest in its own biological activities.

| Property | Value | Source(s) |

| CAS Number | 7474-97-7 | [1] |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| IUPAC Name | 4-hydroxynaphthalene-1-carboxylic acid | |

| Synonyms | 1-Hydroxy-4-naphthoic acid, 4-Naphthol-1-carboxylic acid | [1][2] |

| Appearance | Yellow to brown solid (predicted) | [2] |

| Melting Point | 183-189 °C | [2] |

| Boiling Point | 442.2±28.0 °C (Predicted) | [2] |

| pKa | 4.34±0.10 (Predicted) | [2] |

| Density | 1.399±0.06 g/cm³ (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

Kolbe-Schmitt Carboxylation of 1-Naphthol: A Mechanistic Perspective

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols and is a highly relevant, though not extensively detailed in the literature for this specific isomer, pathway to this compound.[3][4] The reaction involves the nucleophilic addition of a phenoxide (in this case, naphthoxide) to carbon dioxide, typically under high pressure and temperature.

The regioselectivity of the carboxylation of naphthols is sensitive to reaction conditions, including the choice of alkali metal and temperature. To favor carboxylation at the C4 position of 1-naphthol, the use of potassium hydroxide to form the potassium 1-naphthoxide salt is generally preferred.

Experimental Protocol: A Proposed Kolbe-Schmitt Synthesis

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction and a patent describing the synthesis of hydroxynaphthoic acids.[5] Optimization by the end-user is highly recommended for laboratory-scale synthesis.

Step 1: Formation of Potassium 1-Naphthoxide

-

In a high-pressure autoclave equipped with a mechanical stirrer and a temperature controller, add 1-naphthol and a stoichiometric equivalent of potassium hydroxide.

-

Introduce an inert, high-boiling solvent such as dibutyl carbitol to create a slurry.[5]

-

Heat the mixture under vacuum to azeotropically remove water, ensuring the formation of the anhydrous potassium 1-naphthoxide. This step is critical as the presence of water can inhibit carboxylation.[5]

Step 2: Carboxylation

-

Pressurize the autoclave with dry carbon dioxide to approximately 100 atm.

-

Heat the reaction mixture to 125-150 °C with vigorous stirring.[5] The reaction is typically maintained for several hours to ensure complete carboxylation.

Step 3: Work-up and Isolation

-

After cooling the reactor to room temperature and venting the excess CO₂, transfer the reaction mixture to a suitable vessel.

-

Dilute the mixture with water and acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate salt, precipitating the crude this compound.

-

Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid, to yield the final product of high purity.

Caption: Kolbe-Schmitt synthesis of this compound.

Alternative Synthetic Routes

Another documented method for the synthesis of this compound involves the potassium hydroxide fusion of 4-sulfo-1-naphthoic acid at 200 °C.[2] This method, while effective, requires the preparation of the sulfonated starting material.

Biological Activity and Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Connection

The biological activity of this compound is not yet extensively characterized. However, compelling evidence from studies on structurally similar compounds strongly suggests its potential role as a modulator of the aryl hydrocarbon receptor (AhR).

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[6] It is a key sensor of environmental and endogenous signals.

A study investigating the structure-activity relationship of various hydroxyl/carboxy-substituted naphthoic acids as AhR agonists found that 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is a potent AhR agonist.[4][7] The same study also demonstrated that 4-hydroxy-2-naphthoic acid, an isomer of our target compound, was less potent than 1,4-DHNA but still induced a maximal, TCDD-like response for CYP1B1 expression, a classic AhR target gene.[4]

This suggests that the hydroxynaphthoic acid scaffold is a key pharmacophore for AhR activation. It is highly probable that this compound also functions as an AhR agonist.

Caption: Putative AhR signaling pathway for this compound.

Applications in Research and Drug Development

Given its likely role as an AhR modulator, this compound holds potential in therapeutic areas where AhR signaling is implicated. The applications of the related compound, 1,4-DHNA, provide a roadmap for potential research directions:

-

Immunomodulation and Inflammatory Diseases: AhR agonists are known to have anti-inflammatory effects. 1,4-DHNA has been shown to inhibit colitis in animal models.[4] This suggests that this compound could be investigated for its potential in treating inflammatory bowel disease and other inflammatory conditions.

-

Dermatology: 1,4-DHNA has been reported to induce apoptosis in human keratinocytes, indicating a potential application for treating psoriasis.[4] The role of AhR in skin homeostasis and inflammatory skin diseases is an active area of research, making this compound a candidate for investigation in this field.

-

Antimicrobial Activity: The inhibition of Helicobacter pylori growth by 1,4-DHNA suggests that hydroxynaphthoic acids may possess antimicrobial properties.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound for research and development purposes.

High-Performance Liquid Chromatography (HPLC)

Protocol: A Guideline for HPLC Method Development

This protocol provides a starting point for developing a validated HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from a lower to a higher percentage of acetonitrile will likely be effective for separating the main compound from potential impurities. A starting point could be 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (e.g., 240 nm).[3]

-

Injection Volume: 10 µL.

Method Validation:

-

Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[8]

Caption: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. While specific spectra for this compound are not widely published, characteristic chemical shifts can be predicted based on the substituted naphthalene ring system. The aromatic protons will appear in the downfield region (typically 7.0-9.0 ppm), and the carboxylic acid proton will be a broad singlet at a much higher chemical shift (>10 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected [M-H]⁻ ion in negative ion mode electrospray ionization (ESI) would have a theoretical m/z of 187.0401.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C stretching vibrations of the aromatic ring (1600-1450 cm⁻¹).

Solubility and Stability

-

Solubility: Based on its structure, this compound is expected to be poorly soluble in water but soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO. Its solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH values above its pKa as the carboxylate salt is formed.

-

Stability: Hydroxynaphthoic acids are generally stable under standard laboratory conditions. However, they may be susceptible to decarboxylation at elevated temperatures.[2] Stability studies should be conducted to evaluate its degradation profile under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) as per ICH guidelines.

Safety and Handling

-

Hazard Classification (Predicted): Likely to be classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a molecule with a compelling profile for further investigation, particularly in the context of drug discovery and development. Its likely role as an aryl hydrocarbon receptor modulator opens up avenues for exploring its therapeutic potential in a range of inflammatory and immune-mediated diseases. While there are gaps in the existing literature regarding detailed synthetic protocols and comprehensive biological and analytical characterization, this guide provides a solid foundation for researchers to build upon. The methodologies and insights presented here are intended to facilitate and inspire future research into this promising compound.

References

-

Kolbe–Schmitt reaction - Wikipedia. Available at: [Link]

-

Cheng, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Environmental Health Perspectives, 124(11), 1-22. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 344290, 4-Hydroxy-1-naphthaldehyde. Available at: [Link]

-

Song, Y., Zhang, C., & Li, J. (2012). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Advanced Materials Research, 602-604, 1391-1395. Available at: [Link]

-

(PDF) Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - ResearchGate. Available at: [Link]

-

Weitzel, J. N., et al. (2018). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1572, 105-111. Available at: [Link]

- Levy, J., & Walker, W. W. (1968). U.S. Patent No. 3,405,170. Washington, DC: U.S. Patent and Trademark Office.

-

L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. Available at: [Link]

-

The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. (2018). International Journal of Molecular Sciences, 19(12), 3853. Available at: [Link]

-

Targeting the aryl hydrocarbon receptor by gut phenolic metabolites - PubMed Central (NIH). Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 7474-97-7 [chemicalbook.com]

- 3. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-Hydroxy-1-naphthoic Acid: A Putative Natural Product Exploring Biosynthetic Potential and Isomeric Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Elusive Natural Provenance of 4-Hydroxy-1-naphthoic Acid

In the vast repository of natural products, the presence of a specific molecule can often be taken for granted. However, the case of this compound presents a compelling enigma. Despite the widespread occurrence of its structural isomers and related naphthoquinone precursors in the plant and microbial kingdoms, a definitive isolation and characterization of this compound from a natural source remains conspicuously absent from the peer-reviewed scientific literature. This guide, therefore, ventures beyond a conventional catalog of natural occurrences. Instead, it offers a deep dive into the biosynthetic plausibility of its formation, examines the established natural landscape of its isomers, and provides the technical framework for its potential discovery and characterization. For the researcher and drug development professional, this document serves as a comprehensive resource on the context of this compound within the broader field of naphthalenoid biochemistry.

I. Biosynthetic Plausibility: A Tale of Hydroxylation and Carboxylation

While direct evidence is lacking, the theoretical formation of this compound in biological systems can be postulated through the convergence of known metabolic pathways acting on naphthalene and its derivatives. The key enzymatic transformations to consider are aromatic hydroxylation and carboxylation.

The Naphthalene Degradation Superhighway: A Source of Hydroxylated Precursors

Microorganisms, particularly bacteria and fungi, have evolved sophisticated enzymatic machinery to degrade polycyclic aromatic hydrocarbons (PAHs) like naphthalene.[1] This metabolic capability is a cornerstone of environmental bioremediation. The initial steps in these pathways are of particular relevance as they generate hydroxylated naphthalene intermediates.

-

Dioxygenase-mediated Hydroxylation: In many aerobic bacteria, the degradation of naphthalene is initiated by a multi-component enzyme system, naphthalene dioxygenase (NDO). NDO catalyzes the dihydroxylation of the aromatic ring to yield cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene.[1] Subsequent enzymatic steps lead to the formation of 1,2-dihydroxynaphthalene.[1] While this pathway does not directly yield 1-naphthol (a potential precursor to this compound), it demonstrates the prevalence of enzymatic systems capable of hydroxylating the naphthalene core.

-

Monooxygenase Activity in Mammalian Systems: In mammals, the metabolism of naphthalene is primarily mediated by cytochrome P450 monooxygenases.[2] This process generates a highly reactive intermediate, naphthalene-1,2-epoxide, which can spontaneously rearrange to form 1-naphthol and 2-naphthol.[2] The formation of 1-naphthol in these systems provides a key potential precursor for subsequent carboxylation.

Carboxylation of Naphthols: The Missing Link

The enzymatic carboxylation of a hydroxylated naphthalene, such as 1-naphthol, at the C4 position would be the final step in the biosynthesis of this compound. While a specific carboxylase for this reaction has not been identified in nature, the chemical precedent for such a transformation exists. The Kolbe-Schmitt reaction, a well-established chemical synthesis, can carboxylate naphthols. For instance, α-naphthol can be carboxylated to produce both 1-hydroxy-2-naphthoic acid and 1-hydroxy-4-naphthoic acid, with the regioselectivity being dependent on the reaction conditions.[3] This chemical feasibility suggests that an analogous enzymatic reaction is not outside the realm of possibility.

The following diagram illustrates a hypothetical biosynthetic pathway to this compound, integrating known metabolic steps.

Caption: Hypothetical biosynthetic pathway to this compound.

II. The Known Natural Landscape: Isomers and Related Naphthalenoids

While this compound remains elusive, a diverse array of its isomers and structurally related naphthalenoid compounds are well-documented natural products. Understanding their origins and properties provides a crucial comparative framework.

1,4-Dihydroxy-2-naphthoic Acid: A Bacterial Metabolite

1,4-Dihydroxy-2-naphthoic acid (DHNA) is a known bacterial-derived metabolite that plays a significant role in the biosynthesis of menaquinones (Vitamin K2).[4][5] It has also been identified as an agonist for the aryl hydrocarbon receptor (AhR), exhibiting anti-inflammatory activity in the gut.[4][5] The established natural occurrence of this dihydroxylated and carboxylated naphthalene derivative underscores the biosynthetic capacity of microorganisms to produce complex naphthalenoids.

Juglone and Lawsone: Naphthoquinone Pigments

Juglone (5-hydroxy-1,4-naphthoquinone) and Lawsone (2-hydroxy-1,4-naphthoquinone) are well-known plant-derived naphthoquinones. Juglone is famously found in black walnut (Juglans nigra) and is responsible for its allelopathic properties.[6] Lawsone is the primary pigment in the henna plant (Lawsonia inermis).[6] Recent research has established that juglone biosynthesis proceeds from 1,4-dihydroxy-2-naphthoic acid (DHNA), further cementing the role of hydroxylated naphthoic acids as key intermediates in plant secondary metabolism.

The following diagram illustrates the established biosynthetic relationship between DHNA and Juglone.

Caption: Biosynthetic relationship between DHNA and Juglone.

Fungal Naphthalenones

Fungi are prolific producers of a wide array of naphthalenone derivatives, which are biosynthesized via the 1,8-dihydroxynaphthalene polyketide pathway.[7][8] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, cytotoxic, and phytotoxic effects.[7][8] The structural diversity of these fungal metabolites highlights the plasticity of fungal metabolic pathways in generating complex naphthalenoid skeletons.

III. Methodologies for Discovery and Characterization

The potential discovery of this compound in a natural matrix would rely on a robust analytical workflow. The following protocols outline the key steps for extraction, isolation, and characterization, drawing upon established methods for related compounds.

Extraction and Isolation

Objective: To extract and purify this compound from a biological matrix (e.g., microbial culture, plant tissue).

Protocol:

-

Sample Preparation: Lyophilize and grind the biological material to a fine powder to maximize surface area for extraction.

-

Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent such as ethyl acetate or dichloromethane, and finally a polar solvent like methanol. This compound, being a polar aromatic acid, is expected to be predominantly in the ethyl acetate and methanol fractions.

-

Acid-Base Partitioning: Combine the ethyl acetate and methanol fractions and evaporate to dryness. Re-dissolve the residue in a suitable solvent and perform liquid-liquid extraction with a basic aqueous solution (e.g., 5% sodium bicarbonate). The acidic this compound will partition into the aqueous phase as its sodium salt.

-

Purification: Acidify the aqueous phase with a dilute acid (e.g., 1M HCl) to precipitate the crude this compound. The precipitate can be collected by filtration and further purified by techniques such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Objective: To unequivocally identify and quantify this compound.

Quantitative Data Summary:

| Analytical Technique | Expected Data for this compound |

| High-Performance Liquid Chromatography (HPLC) | A distinct peak with a characteristic retention time on a C18 column. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A molecular ion peak corresponding to its molecular weight (m/z 188.04). |

| High-Resolution Mass Spectrometry (HRMS) | An accurate mass measurement to confirm the elemental composition (C11H8O3). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra with characteristic chemical shifts and coupling patterns for the naphthalene ring protons and carbons, as well as signals for the hydroxyl and carboxyl groups. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. |

The following diagram outlines the general workflow for the discovery and characterization of this compound from a natural source.

Caption: Workflow for discovery and characterization.

IV. Conclusion and Future Perspectives

While this compound has not yet been identified as a natural product, its structural simplicity and the existence of plausible biosynthetic pathways suggest that its discovery in nature is a possibility. The exploration of microbial metabolomes, particularly from organisms known to degrade aromatic compounds or produce other naphthalenoids, represents a promising avenue for future research. The technical guide presented here provides a robust framework for such investigations, from outlining the theoretical biosynthetic logic to detailing the practical methodologies for isolation and characterization. The potential biological activities of this compound, in light of the known pharmacology of its isomers, further underscore the importance of continuing the search for this elusive molecule in the vast chemical diversity of the natural world.

V. References

-

Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293.

-

Jin, H., & Kim, J. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 154(2), 247-259.

-

Piotrowska-Niczyporuk, A., & Bajguz, A. (2014). Effects of juglone and lawsone on oxidative stress in maize coleoptile cells treated with IAA. Acta Biologica Cracoviensia Series Botanica, 56(1), 39-49.

-

Ibrahim, S. R. M., Mohamed, G. A., & Al-Haşimi, A. G. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1353.

-

Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293.

-

Cho, T. M., Zylstra, G. J., & Lee, K. (2006). Studies on the metabolism and excretion of 1-naphthol, 1-naphthyl-beta-D-glucuronide, and 1-naphthyl-beta-D-glucoside in the mouse. Journal of Toxicology and Environmental Health, Part A, 69(24), 2217-2231.

-

Preuss, R., Angerer, J., & Drexler, H. (2003). Naphthalene--an environmental and occupational toxicant. International archives of occupational and environmental health, 76(8), 556-576.

-

Ota, K., & Kito, T. (1976). Carboxylation of hydroxyarens with metal alkyl carbonates. Chemical and Pharmaceutical Bulletin, 24(7), 1546-1551.

-

Ibrahim, S. R. M., Mohamed, G. A., & Al-Haşimi, A. G. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1353.

-

Wikipedia contributors. (2023, November 29). 1-Naphthoic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

-

Givaudan Corp. (1938). Carboxylation of alkali metal salts of phenols. U.S. Patent 2,132,357.

-

Ghisla, S., & Massey, V. (1999). Hydroxylation by Flavin Enzymes: Evidence for NIH-Shift Mechanism. In Flavins and Flavoproteins 1999 (pp. 359-366). De Gruyter.

-

Ullrich, R., & Hofrichter, M. (2007). Enzymatic Hydroxylation of Aromatic Compounds. Cellular and Molecular Life Sciences, 64(3), 271-293.

-

Wang, W., et al. (2023). Chiral Iminium Salt-Catalyzed Asymmetric Oxidative Dearomatization of Naphthols into ortho-Quinols. Organic Letters, 25(44), 8036-8041.

-

Wikipedia contributors. (2023, December 1). 1-Naphthol. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

-

Lawson, T., & Gann, L. (2003). Molecular Modelling Analysis of the Metabolism of Naphthalene. Science Alert.

-

Das, K., & Mukherjee, A. K. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 709905.

-

Jin, H., & Kim, J. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 154(2), 247-259.

-

Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Methods in Molecular Biology, 548, 13-33.

-

Liu, M., et al. (2021). New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18. Marine Drugs, 19(10), 569.

-

Martinie, R. J., & Boal, A. K. (2017). Enzymatic Hydroxylation of Aliphatic C–H Bonds by a Mn/Fe Cofactor. Journal of the American Chemical Society, 139(18), 6262-6265.

-

Wikipedia contributors. (2024, January 16). Soil contamination. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

Sources

- 1. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-Naphthoic Acid Degradation Pathway [eawag-bbd.ethz.ch]

- 5. globethesis.com [globethesis.com]

- 6. METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-1-naphthoic Acid in Cell Culture

Introduction: Unveiling the Potential of 4-Hydroxy-1-naphthoic Acid

This compound (4-HNA) is a naphthoic acid derivative with emerging significance in biomedical research. Structurally related to a class of molecules known as naphthoquinones, 4-HNA and its analogs are gaining attention for their diverse biological activities, including anti-inflammatory and potential anti-cancer properties.[1] Our understanding of its mechanism of action is evolving, with current evidence pointing towards its role as a ligand for the Aryl Hydrocarbon Receptor (AhR).[2]

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating cellular responses to a variety of environmental and endogenous signals.[3][4][5][6][7] Upon binding to ligands such as 4-HNA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[3][5] This initiates the transcription of a battery of genes, most notably the cytochrome P450 enzymes CYP1A1 and CYP1B1, which are involved in metabolic processes.[2][3][8][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cell culture setting. The protocols herein are designed to be robust and adaptable, enabling the investigation of 4-HNA's biological effects and its mechanism of action.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties and safety considerations is paramount for successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 7474-97-7 | [11][12] |

| Molecular Formula | C₁₁H₈O₃ | [3][12] |

| Molecular Weight | 188.18 g/mol | |

| Appearance | Yellow to brown solid | [11] |

| Melting Point | 183-189 °C | [11] |

| Solubility | Soluble in DMSO | [13] |

| Storage | 2-8°C, stored under nitrogen | [11] |

Safety and Handling:

Experimental Workflow for Investigating 4-HNA in Cell Culture

The following diagram outlines a comprehensive workflow for studying the effects of 4-HNA on cultured cells.

Caption: A generalized workflow for the in vitro evaluation of 4-HNA.

Detailed Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: Due to its limited aqueous solubility, a stock solution of 4-HNA should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[13] It is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[18][19][20][21][22]

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, weigh out 1.8818 mg of 4-HNA for every 1 mL of DMSO.

-

Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed 4-HNA powder.

-

Vortex: Vortex the solution thoroughly until the 4-HNA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Determination of Optimal Working Concentration via MTT Cytotoxicity Assay

Rationale: Before investigating the biological activity of 4-HNA, it is essential to determine its cytotoxic profile in the cell line of interest. The MTT assay is a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[23][24][25] This allows for the selection of non-toxic concentrations for subsequent experiments.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

4-HNA stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or a suitable solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[26]

-

Preparation of Serial Dilutions: Prepare serial dilutions of 4-HNA in complete medium from the 10 mM stock solution. A suggested concentration range to test is 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-HNA. Include wells with medium only (blank), cells with medium containing DMSO at the vehicle concentration (vehicle control), and untreated cells.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[26]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[23]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[26] Mix gently on an orbital shaker for 15 minutes.[25]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration of 4-HNA against cell viability to determine the IC50 (half-maximal inhibitory concentration) and to select non-toxic concentrations for further experiments.

Protocol 3: General Protocol for Cell Treatment and Lysate Preparation

Rationale: This protocol outlines the general steps for treating cells with the determined non-toxic concentrations of 4-HNA to study its effects on specific cellular processes, such as gene expression.

Materials:

-

Cells of interest

-

6-well or 12-well cell culture plates

-

Complete cell culture medium

-

4-HNA stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer for protein, or a suitable buffer for RNA extraction)

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture plates and allow them to reach the desired confluency (typically 70-80%).

-

Treatment: Prepare the desired concentrations of 4-HNA in fresh culture medium. Remove the old medium and replace it with the treatment medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the predetermined time required to observe the desired effect (e.g., 6, 12, or 24 hours for gene expression studies).

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add the appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the cellular proteins or nucleic acids, and store it at -80°C for further analysis.

Protocol 4: Analysis of AhR Target Gene Expression by RT-qPCR

Rationale: To confirm that 4-HNA acts via the AhR pathway, the expression of its target genes, CYP1A1 and CYP1B1, can be quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[8]

Materials:

-

Cell lysate from Protocol 3

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the cell lysates using a commercially available kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression of CYP1A1 and CYP1B1 in 4-HNA-treated cells relative to the vehicle control, normalized to the housekeeping gene.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical AhR signaling pathway activated by ligands like 4-HNA.

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Data Interpretation and Further Steps

The successful execution of these protocols will yield valuable data on the cytotoxic profile of 4-HNA and its ability to modulate the AhR signaling pathway. A dose-dependent increase in CYP1A1 and CYP1B1 mRNA levels in response to non-toxic concentrations of 4-HNA would provide strong evidence for its role as an AhR agonist.

Further investigations could involve:

-

Protein-level analysis: Confirming the increased expression of CYP1A1 and CYP1B1 proteins using Western blotting or immunofluorescence.

-

Functional assays: Investigating the downstream functional consequences of AhR activation, such as changes in cell proliferation, migration, or inflammatory responses.

-

Use of AhR antagonists: Co-treatment with a known AhR antagonist (e.g., CH-223191) to demonstrate that the observed effects of 4-HNA are indeed AhR-dependent.

By following these detailed application notes and protocols, researchers can confidently and effectively utilize this compound in their cell culture experiments to explore its therapeutic potential.

References

-

Cheng, J., et al. (2015). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 152(2), 447-460. [Link]

-

Safe, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 152(2), 447-460. [Link]

-

Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

-

Yamazaki, H., et al. (2002). Induction of CYP1A1, CYP1A2, and CYP1B1 mRNAs by nitropolycyclic aromatic hydrocarbons in various human tissue-derived cells: Chemical-, cytochrome P450 isoform-, and cell-specific differences. Archives of Toxicology, 76(5-6), 317-328. [Link]

-

Vondráček, J., & Machala, M. (2018). AhR signaling pathways and regulatory functions. Current Opinion in Toxicology, 9, 10-18. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 7474-97-7. [Link]

-

LifeTein. (2023). DMSO usage in cell culture. [Link]

-

Kanno, Y., et al. (2002). Induction of CYP1A1, CYP1A2, and CYP1B1 mRNAs by nitropolycyclic aromatic hydrocarbons in various human tissue-derived cells: chemical-, cytochrome P450 isoform-, and cell-specific differences. Archives of Toxicology, 76(5-6), 317-328. [Link]

-

Protocols.io. (2023). MTT (Assay protocol). [Link]

-

Wikipedia contributors. (2023). Aryl hydrocarbon receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Lee, J. Y., et al. (2016). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Stem Cell Research & Therapy, 7(1), 1-10. [Link]

-

Van den Heuvel, J. P., et al. (2006). Preferential Induction of CYP1A1 and CYP1B1 in CCSP-Positive Cells. Toxicological Sciences, 92(1), 53-64. [Link]

-

Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. [Link]

-

QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254. [Link]

-

Reddit. (2021). Maximum DMSO concentration in media for cell culture?. [Link]

-

Wang, K., et al. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). International Journal of Molecular Medicine, 44(6), 1983-1996. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Kelley, B. (2020). Cell culture media impact on drug product solution stability. Biotechnology and Bioengineering, 117(10), 3044-3053. [Link]

-

Shen, Z., & Whitlock, J. P. (1992). Cell-specific regulation of human CYP1A1 and CYP1B1 genes. Journal of Biological Chemistry, 267(29), 20858-20863. [Link]

-

Esser, C., & Rannug, A. (2015). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. Chemical Research in Toxicology, 28(8), 1549-1567. [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

-

Various Authors. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? ResearchGate. [Link]

-

Madan, A., et al. (2009). Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes: Evaluation of Activity and Messenger RNA Expression of CYPs 1A2, 2B6, 2C8, 2C9, 2C19, and 3A4. Drug Metabolism and Disposition, 37(2), 329-341. [Link]

-

Alfa Aesar. (2023). Safety Data Sheet: 6-Hydroxy-2-naphthoic acid. [Link]

-

S. S. M. A. Khorassani, & H. Abdolahi. (1974). Evaluation of 2-hydroxy-1-(2-hydroxy-4-sulpho-1-naphthylazo)-3-naphthoic acid and hydroxynaphthol blue as metallochromic indicators in the EDTA titration of calcium. Analyst, 99(1180), 652-656. [Link]

-

PubChem. (n.d.). 6-Hydroxy-1-naphthoic acid. [Link]

-

Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. fishersci.fr [fishersci.fr]

- 2. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Molecular Medicine Reports [spandidos-publications.com]

- 7. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of CYP1A1, CYP1A2, and CYP1B1 mRNAs by nitropolycyclic aromatic hydrocarbons in various human tissue-derived cells: chemical-, cytochrome P450 isoform-, and cell-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cell-specific regulation of human CYP1A1 and CYP1B1 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 7474-97-7 [chemicalbook.com]

- 12. bio-rad.com [bio-rad.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. 6-Hydroxy-1-naphthoic acid | C11H8O3 | CID 5463800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. lifetein.com [lifetein.com]

- 20. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. MTT (Assay protocol [protocols.io]

A Robust HPLC Method for the Analysis of 4-Hydroxy-1-naphthoic Acid: Application Note and Protocol

Introduction

4-Hydroxy-1-naphthoic acid is a key aromatic carboxylic acid derivative with significant applications in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. As a critical intermediate, the purity and accurate quantification of this compound are paramount to ensure the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This comprehensive application note presents a detailed and robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The narrative that follows is designed to guide researchers, scientists, and drug development professionals through the principles of the method, a step-by-step protocol, and the rationale behind the experimental choices, ensuring scientific integrity and reliable results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | |

| Molecular Weight | 188.18 g/mol | |

| Predicted pKa | 4.34 ± 0.10 | |

| Appearance | Yellow to brown solid |

The predicted pKa of approximately 4.34 indicates that this compound is a weak acid. This is a critical parameter for mobile phase development, as controlling the ionization state of the analyte is essential for achieving good peak shape and reproducible retention in reversed-phase chromatography.

Principle of the HPLC Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar compound, will be retained on the column through hydrophobic interactions.

To ensure consistent retention and symmetrical peak shape, the mobile phase is acidified. By maintaining the mobile phase pH at least one to two units below the analyte's pKa, the carboxylic acid group remains in its protonated, less polar form, leading to enhanced retention and preventing peak tailing that can occur with ionized species.

Detection is achieved using a UV-Vis detector. The naphthalene ring system in this compound contains a chromophore that absorbs UV light, allowing for sensitive and specific detection.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. A C8 column can also be considered.

-

Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

-

Reagents: Phosphoric acid or formic acid (analytical grade).

-

Reference Standard: A well-characterized reference standard of this compound of known purity.

Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table Below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 236 nm and 280 nm |

| Run Time | 25 minutes |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 15.0 | 30 | 70 |

| 20.0 | 30 | 70 |

| 20.1 | 70 | 30 |

| 25.0 | 70 | 30 |

Preparation of Solutions

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1 L of deionized water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter before use.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio is recommended as the diluent for preparing standards and samples. This ensures compatibility with the initial mobile phase conditions.

-

Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Development and Optimization: The Scientific Rationale

The development of this HPLC method was guided by the physicochemical properties of this compound and established chromatographic principles.

Column Selection

A C18 stationary phase is the most common choice for reversed-phase chromatography and provides a good balance of hydrophobic retention for aromatic compounds like this compound. A C8 column, with its shorter alkyl chains, offers slightly less hydrophobicity and can be a suitable alternative if the analyte is too strongly retained on a C18 column.

Mobile Phase Selection

-

Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier in reversed-phase HPLC due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, allowing for detection at lower wavelengths.

-

Aqueous Phase and pH Control: The predicted pKa of this compound is approximately 4.34. To ensure the carboxylic acid functional group is predominantly in its non-ionized form, the pH of the mobile phase should be maintained below 3.3. Phosphoric acid is an excellent choice for this purpose as it provides a stable pH in this range. A concentration of 0.1% is sufficient to buffer the mobile phase and ensure good peak shape. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid should be used instead of phosphoric acid.

Detection Wavelength

Method Validation

For use in a regulated environment, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1)[2]. Key validation parameters include:

-

Specificity/Selectivity: The ability of the method to resolve this compound from potential impurities, degradation products, and matrix components. This is often assessed through forced degradation studies.

-

Linearity: The linear relationship between the analyte concentration and the detector response. A minimum of five concentration levels should be used to construct the calibration curve.

-

Accuracy: The closeness of the measured value to the true value. This is typically determined by analyzing samples with a known concentration of the analyte (e.g., spiked placebo).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Forced Degradation and Stability Indicating Properties

To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound. This involves subjecting the analyte to various stress conditions to induce degradation and then analyzing the stressed samples to ensure that the degradation products are well-separated from the parent peak.

Recommended Stress Conditions:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Dry heat at 105 °C for 24 hours |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light for a defined period |

Data Presentation and System Suitability

For routine analysis, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.

System Suitability Parameters and Acceptance Criteria:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Visualizations

Experimental Workflow

Caption: A streamlined workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

Caption: The logical progression of HPLC method development for this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. By understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles, a robust and reliable method has been developed. The detailed protocol and validation guidelines herein will enable researchers, scientists, and drug development professionals to accurately quantify this compound and ensure the quality of their products.

References

-

SIELC Technologies. UV-Vis Spectrum of 2-Naphthoic Acid.[Link]

-

PubChem. 1-Hydroxy-4-naphthoic acid.[Link]

-

ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

Sources

Application Note and Protocol: High-Purity 4-Hydroxy-1-naphthoic Acid via Optimized Recrystallization

Authored by: A Senior Application Scientist

Introduction: 4-Hydroxy-1-naphthoic acid is a key aromatic carboxylic acid derivative utilized in the synthesis of advanced materials and pharmaceutical intermediates. The purity of this compound is paramount, as even trace impurities can significantly impact the performance and safety of the final products. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to isolate and purify solid compounds.[1] This application note provides a detailed protocol for the purification of this compound by recrystallization, emphasizing the rationale behind solvent selection and procedural steps to ensure high purity and yield.

Core Principle of Recrystallization: The fundamental principle of recrystallization is the differential solubility of a compound in a hot versus a cold solvent.[2] An ideal solvent will dissolve the compound sparingly at room temperature but have a high capacity for dissolution at its boiling point. Impurities, ideally, should either be insoluble in the hot solvent or highly soluble in the cold solvent, allowing for their separation from the target compound upon cooling and crystallization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | PubChem |

| Molecular Weight | 188.18 g/mol | PubChem |

| Melting Point | 188 - 189 °C | ChemicalBook[3] |

| Appearance | Yellow to brown solid | ChemicalBook[3] |

Safety Precautions

This compound and the solvents used for its recrystallization pose potential health risks. Adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine solid particles.

-

Handling: Avoid contact with skin and eyes. Do not ingest. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Experimental Protocol: Purification of this compound

This protocol is divided into two stages: preliminary solvent screening to identify the optimal recrystallization solvent, followed by the full recrystallization procedure.

Part 1: Solvent Screening

Objective: To identify a suitable solvent or solvent system that exhibits high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

Materials:

-

Crude this compound

-

A selection of analytical grade solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene)

-

Test tubes

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Sample Preparation: Place approximately 20-30 mg of crude this compound into several separate test tubes.

-

Solvent Addition (Room Temperature): To each test tube, add 0.5 mL of a different solvent. Vortex each tube to assess solubility at room temperature. An ideal solvent will show poor solubility.

-

Heating: Gently heat the test tubes containing the insoluble samples in a heating block or water bath. Incrementally add small volumes of the corresponding solvent (0.1-0.2 mL at a time) until the solid completely dissolves. Note the approximate volume of solvent required.

-

Cooling: Allow the solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

-

Observation: Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.

Interpretation of Results:

-

Excellent Candidate: The solid is insoluble or sparingly soluble in the cold solvent but dissolves completely in a reasonable volume of the hot solvent, and forms abundant crystals upon cooling.

-

Poor Candidate: The solid is highly soluble in the cold solvent, or is insoluble even in the hot solvent.

-

Solvent Pair Candidate: If no single solvent is ideal, a solvent pair may be used. This typically involves a solvent in which the compound is highly soluble and a second "anti-solvent" in which it is poorly soluble.

Part 2: Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process. For illustrative purposes, we will proceed with a generic protic solvent like ethanol, which is often effective for polar organic compounds.

Workflow Diagram:

Sources

Preparation and Storage of 4-Hydroxy-1-naphthoic Acid Stock Solutions

An Application Guide for Researchers

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive application note provides a detailed protocol for the preparation, storage, and handling of stock solutions of 4-Hydroxy-1-naphthoic acid (4H1NA). Aimed at researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind procedural steps to ensure solution integrity, experimental reproducibility, and safety. It covers critical aspects such as solvent selection, stability considerations, and quality control, grounded in the physicochemical properties of the compound.

Introduction: The Criticality of a Validated Stock Solution

This compound is an aromatic carboxylic acid of interest in various research fields. As with any experimental work, the reliability and reproducibility of results are fundamentally dependent on the quality and consistency of the reagents used. The preparation of a concentrated stock solution is the first and one of the most critical steps in this process. An improperly prepared or stored stock solution can lead to significant errors in downstream applications due to issues like inaccurate concentration, precipitation, degradation, or solvent-induced artifacts.

This guide provides a robust framework for creating stable, reliable stock solutions of this compound, explaining the scientific principles that govern each decision and procedural step.

Physicochemical Profile of this compound

Understanding the fundamental properties of this compound is essential for its effective handling and the preparation of stable solutions. The molecule incorporates both a phenolic hydroxyl group and a carboxylic acid group on a naphthalene backbone, which dictates its solubility and stability profile.

| Property | Value | Source |

| CAS Number | 7474-97-7 | [1][2] |

| Molecular Formula | C₁₁H₈O₃ | [2][3] |

| Molecular Weight | 188.18 g/mol | [3][4] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 183-189 °C | [1] |

| Predicted pKa | 4.34 ± 0.10 | [1] |

The predicted pKa of ~4.34 is attributed to the carboxylic acid moiety.[1] This value is crucial as it indicates the compound will be poorly soluble in acidic or neutral aqueous solutions but will deprotonate to its more soluble carboxylate salt form in basic solutions (pH > 5.5).

Safety and Handling Precautions

Before handling the compound, it is imperative to consult the latest Safety Data Sheet (SDS). Based on data for isomeric and related compounds, this compound should be handled with care.

-

Hazard Profile : Isomeric hydroxynaphthoic acids are known to cause skin irritation and serious eye irritation.[4][5] They may also cause respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5]

-

Handling : Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5] Avoid contact with skin and eyes.[5]

Solvent Selection: A Decision-Driven Workflow

The choice of solvent is the most critical factor in preparing a stock solution and is entirely dependent on the intended downstream application. A solvent must not only fully dissolve the compound at the desired concentration but also be compatible with the experimental system.

The workflow below outlines the decision-making process for selecting an appropriate solvent.

Caption: Workflow for selecting a solvent for this compound.

Solubility Profile Summary

| Solvent | Solubility & Rationale | Suitability |

| DMSO (Dimethyl sulfoxide) | High. A powerful, polar aprotic solvent capable of dissolving many aromatic compounds to high concentrations.[6][7] | Excellent for high-concentration primary stocks. Widely used for cell culture, but final concentration should typically be <0.5% to avoid toxicity. |

| Ethanol / Methanol | Moderate to Good. Polar protic solvents that can dissolve 4H1NA, though potentially at lower concentrations than DMSO.[8] Gentle warming may be required. | Good as an alternative to DMSO, especially when cell toxicity is a concern. Often used in biochemical assays. |

| Water (Neutral or Acidic) | Very Poor. The protonated carboxylic acid is not readily solvated by water. An isomer, 1-hydroxy-2-naphthoic acid, has very poor water solubility.[9] | Not Recommended for creating stock solutions. |

| Aqueous Base (e.g., NaOH, PBS pH > 7.5) | Good. The carboxylic acid is deprotonated to the highly soluble carboxylate anion. | Excellent for applications where an organic solvent is undesirable and a basic pH is acceptable. The final pH of the stock must be controlled. |

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many research applications.

Materials

-

This compound (MW: 188.18 g/mol )

-

Anhydrous, cell-culture grade Dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

15 mL polypropylene conical tube

-

Micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (water bath)

-

Sterile 0.22 µm syringe filter (optional, for cell-based applications)

-

Cryo-safe storage vials (e.g., 1.5 mL microcentrifuge tubes)

Calculation of Required Mass

The fundamental formula for calculating the mass required is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

For 10 mL of a 10 mM solution:

-

Mass (g) = (10 x 10⁻³ mol/L) x (10 x 10⁻³ L) x (188.18 g/mol )

-

Mass (g) = 0.018818 g

-

Mass (mg) = 18.82 mg

Step-by-Step Procedure

-

Preparation : Don your PPE. Ensure the analytical balance is level and calibrated.

-

Weighing : Carefully weigh out 18.82 mg of this compound solid into a clean weighing boat or directly into the 15 mL conical tube.

-

Rationale: Accurate weighing is paramount for achieving the correct final concentration. Using a conical tube minimizes transfer loss.

-

-

Solvent Addition : Add approximately 9 mL of high-purity DMSO to the conical tube containing the compound.

-

Rationale: Adding most, but not all, of the solvent allows for effective mixing and volume adjustment in the final step. DMSO is hygroscopic; use a fresh, unopened bottle or an aliquot stored in a desiccator for best results.[6]

-

-

Dissolution : Tightly cap the tube and vortex vigorously for 30-60 seconds. If the solid is not fully dissolved, place the tube in a room temperature water bath sonicator for 5-10 minutes.

-

Rationale: Vortexing provides mechanical agitation. Sonication uses high-frequency sound waves to create cavitation bubbles, which scrub the solid's surface and break apart aggregates, accelerating dissolution without significant heat. Gentle warming (to 37°C) can be used as a last resort, but prolonged heat should be avoided to prevent potential degradation.

-

-

Volume Adjustment : Once the solid is completely dissolved, carefully add DMSO to reach a final volume of 10.0 mL. Invert the tube several times to ensure a homogenous solution.

-

Sterilization (Optional) : For use in sterile applications like cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Rationale: This removes any potential microbial contamination. Ensure the filter material (e.g., PTFE) is compatible with DMSO.

-

-

Aliquoting : Dispense the stock solution into smaller, single-use volumes (e.g., 50-200 µL) in clearly labeled cryo-safe vials.

-

Rationale: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock.

-

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution over time.

-

Solid Compound : The solid powder should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Storage at 2-8°C is recommended.[1] It should be kept separate from strong oxidants.[9]

-

Stock Solutions :

-

Temperature : Store aliquots at -20°C for short- to mid-term storage (1-6 months) or at -80°C for long-term storage (>6 months).[6]

-

Light : Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. The naphthol structure can be susceptible to photo-oxidation.

-

Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles as they can lead to compound degradation and solvent hydration (for DMSO), which may cause the compound to precipitate.

-

Quality Control and Troubleshooting

| Issue | Possible Cause | Solution |

| Precipitate forms upon freezing/thawing | Concentration exceeds solubility at low temperature; water absorption by DMSO. | Warm the aliquot to room temperature or 37°C and vortex/sonicate to redissolve. Ensure DMSO is anhydrous. Consider preparing a more dilute stock. |

| Solution appears discolored (darkens) | Oxidation or degradation of the compound. | Discard the stock solution. When preparing a new stock, consider purging the vial headspace with nitrogen or argon before sealing to create an inert atmosphere. |

| Inconsistent experimental results | Inaccurate initial weighing; compound degradation; precipitation in media. | Prepare a fresh stock solution. Before use, visually inspect the thawed aliquot for clarity. When diluting into aqueous buffers, add the stock dropwise while vortexing to prevent crashing out. |

References

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1-HYDROXY-2-NAPHTHOIC ACID. Available at: [Link]

-